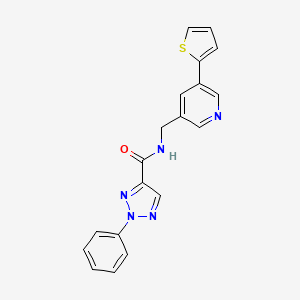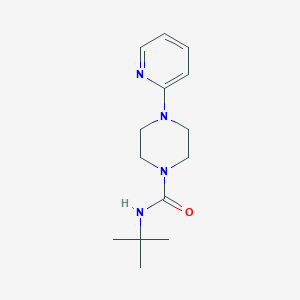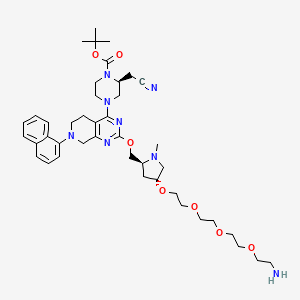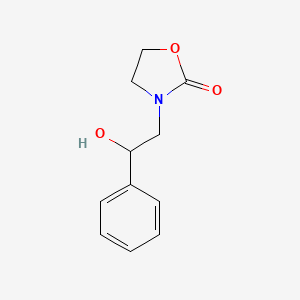
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with carboxylic acids in the presence of a dehydrating agent . The introduction of the ethoxy group can be achieved through a reaction with an appropriate ethyl halide .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For example, the benzothiazole ring is aromatic and relatively stable, but it can undergo electrophilic aromatic substitution reactions . The ethoxy group can be cleaved by strong acids or bases to yield ethanol and a halide ion.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .科学的研究の応用
Antitumor Properties
DNA Damage and Cell Cycle Arrest : A study by Trapani et al. (2003) found that the fluorinated benzothiazole analogue 5F 203, which is structurally related to N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide, induced DNA damage and cell cycle arrest in MCF-7 cells. This was attributed to the activation of the aryl hydrocarbon receptor signaling pathway, suggesting potential antitumor applications (Trapani et al., 2003).
Synthesis and Evaluation of Antitumor Benzothiazoles : Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles and found potent cytotoxicity against certain human breast cell lines. This research highlights the potential of similar compounds in cancer treatment (Hutchinson et al., 2001).
Imaging and Diagnostic Applications
- Positron Emission Tomography Probes : Cui et al. (2012) developed radiofluoro-pegylated phenylbenzoxazole derivatives, including compounds structurally similar to N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide, for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. These compounds displayed high affinity for β-amyloid aggregates, suggesting their use in diagnostic imaging (Cui et al., 2012).
Novel Synthesis Methods
- Microwave-Assisted Synthesis : Kamila et al. (2006) reported the microwave-assisted synthesis of new 2-alkyl/arylbenzothiazoles, based on the properties of 2-(3,4-diethoxyphenyl)-5-fluorobenzothiazole, a compound similar to N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide. This method offers a more efficient approach to producing such compounds, potentially useful in drug development (Kamila et al., 2006).
Sensory Applications
- Fluorescent Sensors for Metal Cations : Tanaka et al. (2001) developed benzoxazole and benzothiazole compounds that act as fluorescent sensors for magnesium and zinc cations. These compounds, similar in structure to N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide, show high sensitivity and selectivity, indicating potential use in detecting metal ions (Tanaka et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVKQFFRJZWKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)
![6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2981938.png)





![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)



![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)
![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)